3-(Difluoromethyl)piperidine-1-carboximidamide is a chemical compound with the molecular formula . It is classified under the category of piperidine derivatives, which are significant in medicinal chemistry due to their presence in various pharmaceutical agents. This compound is particularly noted for its potential applications in cancer treatment, as it has been shown to interact with key protein targets involved in tumor growth and proliferation.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the CAS number 2098077-58-6. Its synthesis and biological properties have been documented in multiple scientific articles and patents, highlighting its relevance in drug development.
3-(Difluoromethyl)piperidine-1-carboximidamide belongs to the class of piperidine derivatives, which are cyclic amines that play a crucial role in the development of pharmaceuticals. The presence of difluoromethyl and carboximidamide functional groups enhances its biological activity and selectivity towards specific molecular targets.
The synthesis of 3-(Difluoromethyl)piperidine-1-carboximidamide typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions, solvents, and catalysts can vary depending on the specific synthetic route chosen.
The molecular structure of 3-(Difluoromethyl)piperidine-1-carboximidamide features a six-membered piperidine ring with a difluoromethyl group attached to one carbon atom and a carboximidamide functional group attached to another.
3-(Difluoromethyl)piperidine-1-carboximidamide participates in several chemical reactions typical for piperidine derivatives:
Technical details regarding specific reaction conditions such as temperature, pressure, and catalysts are crucial for optimizing yields and selectivity.
The mechanism of action for 3-(Difluoromethyl)piperidine-1-carboximidamide primarily involves its interaction with specific protein targets:
The biochemical pathways affected include those involved in signal transduction related to cancer progression, emphasizing its potential therapeutic role.
3-(Difluoromethyl)piperidine-1-carboximidamide is typically characterized by:
The chemical properties include:
Relevant data regarding melting points, boiling points, and spectral characteristics (NMR, IR) would provide further insights into its properties.
3-(Difluoromethyl)piperidine-1-carboximidamide has significant applications in scientific research:
The incorporation of the difluoromethyl (CF₂H) group into the piperidine scaffold represents a critical synthetic challenge due to the unique electronic properties of this fluorinated moiety. Modern strategies leverage the hydrogen-bond donating capability (A = 0.05-0.10) and modulated lipophilicity (logP ≈ 2.4) of the CF₂H group [6]. Nucleophilic substitutions frequently employ halodifluoromethyl precursors (e.g., ClCF₂H) or advanced reagents like XtalFluor-M® to overcome limitations of traditional deoxyfluorination methods (e.g., DAST explosivity, aldehyde prerequisite). Recent advances focus on metal-catalyzed difluoromethylation of pre-functionalized piperidines, where palladium complexes facilitate C(sp³)–CF₂H bond formation via cross-coupling with zinc-based difluoromethyl donors [6]. Stereoselectivity remains challenging; however, chiral auxiliaries on nitrogen or C2/C6 of the piperidine ring enable diastereoselective installation of the CF₂H group at C3 [6].
Table 1: Difluoromethylation Reagents for Piperidine Functionalization
Reagent | Reaction Type | Advantages | Limitations |
---|---|---|---|
ClCF₂H | Electrophilic transfer | Low cost, industrial availability | Ozone-depleting, gaseous handling |
XtalFluor-M® | Deoxyfluorination | Bench-stable crystalline solid | Requires aldehyde precursor |
HCF₂SO₂Cl | Radical difluoromethylation | Broad functional group tolerance | Radical initiators required |
[Pd]/Zn(CF₂H)₂ | Cross-coupling | Direct C(sp³)–CF₂H bond formation | Sensitivity to steric hindrance |
The carboximidamide group is strategically installed via 1,2,4-oxadiazole intermediates, leveraging their stability and synthetic versatility. This approach begins with coupling 3-(difluoromethyl)piperidine-4-carboxylic acid with amidoximes (R-C(=NOH)NH₂) using activating agents like T3P® (propylphosphonic anhydride) or carbodiimides (EDC/DCC) [4] [7]. Cyclodehydration forms 5-substituted-1,2,4-oxadiazoles under mild conditions (e.g., K₂CO₃/toluene reflux), yielding 70–97% [7]. Subsequent reductive deprotection of the oxadiazole ring is achieved catalytically (H₂/Pd-C) or chemically (NaBH₄/NiCl₂), cleaving the C–O bond to unmask the amidine functionality. Notably, aqueous-phase cyclization methods have emerged, eliminating organic solvents while maintaining >90% efficiency for unsubstituted amidoximes [7]. This route circumvents the instability of free guanidines, which are prone to CO₂ absorption and thermal decomposition [8].
Piperidine core synthesis relies heavily on transition-metal-catalyzed hydrogenation. Heterogeneous catalysts like Ru/C or Ni silicides enable stereoselective pyridine-to-piperidine reductions under 20–100 bar H₂ at 80–120°C . For 3-substituted derivatives, diastereoselective cis-hydrogenation is achieved using Ru nanoparticles, affording all-cis-3-(difluoromethyl)piperidine with >95% selectivity . Alternative routes employ dearomatization/hydrogenation cascades: fluoropyridines undergo Rh(I)-catalyzed borane reduction or Pd-catalyzed H₂ reduction, installing fluorinated groups (including CF₂H) with axial preference [6]. Chemoselectivity is critical when functional groups (e.g., amidoximes) are present; palladium catalysts in methanol selectively reduce pyridinium salts without affecting ester or amide groups [8].
Optimal solvent systems balance solubility, reaction efficiency, and environmental impact. For hydrogenations, methanol and water are preferred due to catalyst compatibility (e.g., Ru/C, Pd/C) and ease of product isolation . Amidoxime cyclization benefits from aprotic dipolar solvents (DMF, NMP) or green alternatives like methyl tert-butyl ether (MTBE), validated via COSMO-RS computational screening as a dichloromethane (DCM) replacement [2]. Catalyst selection is equally critical:
Table 2: Solvent/Catalyst Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Catalyst/Additive | Temperature | Yield Range |
---|---|---|---|---|
Pyridine hydrogenation | MeOH/H₂O | Ru/C (5 mol%) | 80°C, 50 bar | 85–95% |
Oxadiazole cyclization | Toluene or MTBE | K₂CO₃ or T3P® | 80–110°C | 70–97% |
Difluoromethylation | DMF | Pd(OAc)₂/XPhos | 100°C | 60–75% |
Oxadiazole deprotection | EtOH/H₂O | NaBH₄/NiCl₂ (cat.) | 25°C | 80–90% |
Scalable synthesis demands reagent robustness, minimized purification, and high atom economy. Key achievements include:
Table 3: Scalability Parameters for Key Intermediates
Intermediate | Optimal Scale | Critical Process Parameter | Isolation Yield |
---|---|---|---|
3-(Difluoromethyl)piperidine | 100 g | H₂ pressure (50 bar) | 92% |
5-(Piperidin-3-yl)-1,2,4-oxadiazole | 50 g | T3P® stoichiometry (1.2 eq) | 88% |
3-(Difluoromethyl)piperidine-1-carboximidamide | 25 g | NaBH₄ addition rate | 85% |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4